molecular formula C10H9NO2S B360996 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile CAS No. 36674-50-7

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile

Cat. No.: B360996
CAS No.: 36674-50-7
M. Wt: 207.25g/mol
InChI Key: WNGQBJMKDBITJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C10H9NO2S. It is characterized by a cyclopropane ring attached to a benzenesulfonyl group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile typically involves the reaction of benzenesulfonyl chloride with cyclopropane-1-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the benzenesulfonyl group under basic conditions.

Major Products Formed

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Various substituted benzenesulfonyl compounds.

Scientific Research Applications

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is not well-defined. its reactivity is primarily influenced by the electron-withdrawing effects of the benzenesulfonyl and carbonitrile groups, which can activate the cyclopropane ring towards various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzenesulfonyl)cyclopropane-1-carboxylic acid
  • 1-(Benzenesulfonyl)cyclopropane-1-methanol
  • 1-(Benzenesulfonyl)cyclopropane-1-amine

Uniqueness

1-(Benzenesulfonyl)cyclopropane-1-carbonitrile is unique due to the presence of both a benzenesulfonyl group and a carbonitrile group attached to a cyclopropane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

1-(benzenesulfonyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c11-8-10(6-7-10)14(12,13)9-4-2-1-3-5-9/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGQBJMKDBITJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.